7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-6-3-7-19-9-13)15(11-4-2-5-12(18)8-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCTFGQHWSKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator. ADO reduces cellular excitability at sites of tissue injury and inflammation.
Mode of Action
The compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma. This enhances the analgesic and anti-inflammatory actions of ADO.
Biochemical Pathways
The compound affects the adenosine signaling pathway . By inhibiting AK, it increases extracellular ADO concentrations. This leads to the activation of adenosine receptors, which can have various downstream effects depending on the specific receptor subtype activated.
Pharmacokinetics
This suggests that it is well-absorbed and can reach its target sites when administered orally.
Result of Action
The compound shows antinociceptive and anti-inflammatory activity in vivo. This means it can reduce pain sensations and inflammation, likely due to increased ADO concentrations at sites of tissue trauma.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of tissue trauma or inflammation can increase the effectiveness of the compound, as these conditions lead to increased ADO concentrations. .
Biological Activity
The compound 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrazolopyrimidines, characterized by a unique arrangement of functional groups that enhance its chemical reactivity and biological activity. The presence of bromophenyl and pyridinyl groups contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15BrN6O |
| Molecular Weight | 360.23 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown potent inhibition against various kinases involved in cell proliferation and survival pathways. A study demonstrated that certain pyrazolo derivatives inhibited the phosphorylation of BAD protein, a crucial regulator in apoptosis, thereby suppressing cancer cell growth effectively .
The mechanism of action for this class of compounds typically involves:
- Kinase Inhibition : The compound may inhibit specific kinases such as Pim-1 and Flt-3, which are implicated in cancer cell survival and proliferation. Inhibitors targeting these kinases have shown promise in preclinical studies for treating hematological malignancies .
- Cell Cycle Arrest : Compounds similar to the target molecule have been observed to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation rates in cancerous cells .
Case Studies
- Pim-1 Inhibition : A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of Pim-1 kinase. These compounds demonstrated over 95% inhibition at concentrations as low as 1 µM against a panel of oncogenic kinases, indicating their potential as targeted therapies for cancers involving Pim-1 overexpression .
- Dual Inhibition Studies : Another investigation focused on dual inhibitors targeting CDK2 and TRKA pathways. The results showed significant cytotoxic effects against various cancer cell lines, with mean growth inhibition percentages exceeding 40% across multiple assays .
Summary of Research Findings
The biological activity of This compound suggests strong potential as an anticancer agent due to its ability to inhibit critical kinases involved in tumor growth and survival. Further studies are warranted to explore its full therapeutic potential and safety profile.
Scientific Research Applications
Example Synthetic Route
- Formation of Tetrazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds to form tetrazole derivatives.
- Pyrimidine Synthesis : Following tetrazole formation, pyrimidine rings can be constructed using condensation reactions with substituted ureas or thioureas.
- Final Modifications : The introduction of bromophenyl and methyl groups is achieved through electrophilic aromatic substitution or similar methods.
Antiviral Properties
Research has indicated that compounds similar to 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antiviral activity, particularly against influenza viruses. A study highlighted its ability to disrupt the PA-PB1 interface of the influenza A virus polymerase, which is crucial for viral replication .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in tumor progression. For instance, derivatives of similar structures have shown promise as inhibitors for various protein kinases associated with cancer pathways .
Drug Development
The unique structure of this compound makes it a candidate for further development into antiviral and anticancer drugs. Its ability to modulate biological targets suggests that it could be incorporated into therapeutic regimens aimed at treating resistant strains of viruses or aggressive cancer types.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine and bromophenyl groups can significantly influence biological activity. Ongoing research aims to elucidate these relationships to facilitate the design of more effective derivatives.
Case Studies
Q & A
Basic: What synthetic methodologies are optimal for preparing 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer:
The synthesis of tetrazolo[1,5-a]pyrimidine derivatives typically involves a multi-step condensation reaction. For example:
- Step 1: Condensation of a β-keto ester (e.g., ethyl 3-oxobutanoate) with 3-bromobenzaldehyde under acidic conditions (e.g., HCl in ethanol) to form a dihydropyrimidine intermediate .
- Step 2: Cyclization with 5-aminotetrazole or a substituted aminotetrazole to incorporate the tetrazole ring .
- Step 3: Carboxamide formation via nucleophilic substitution of the ester group with pyridin-3-amine under basic conditions (e.g., LiOH in THF) .
Critical Parameters: - Use of p-toluenesulfonic acid as a catalyst improves cyclization efficiency .
- Solvent choice (e.g., ethanol vs. DMF) affects reaction kinetics and purity .
Basic: How can the structural conformation and purity of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve the flattened envelope conformation of the tetrahydropyrimidine ring and dihedral angles between substituents (e.g., bromophenyl and pyridinyl groups). Cremer-Pople puckering parameters (Q, θ, φ) should be calculated to confirm ring geometry .
- Spectroscopic Analysis:
- NMR: Assign peaks for pyrimidine protons (δ 6.5–8.5 ppm), tetrazole NH (δ ~10 ppm), and pyridinyl protons (δ 7.0–8.5 ppm) .
- IR: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and tetrazole N–H stretch (~3200 cm⁻¹) .
- HPLC: Use a C18 column with acetonitrile/water gradient to assess purity (>98%) .
Advanced: How does the 3-bromophenyl substituent influence bioactivity compared to other aryl groups (e.g., 4-bromophenyl or chlorophenyl)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Design:
- Synthesize analogs with 4-bromophenyl, 2-chlorophenyl, or unsubstituted phenyl groups using parallel synthetic routes .
- Evaluate inhibitory activity against target enzymes (e.g., human neutrophil elastase) via enzyme-linked assays .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to compare binding affinities. The 3-bromophenyl group may enhance hydrophobic interactions in enzyme pockets due to its steric and electronic profile .
Advanced: How can contradictory crystallographic data (e.g., dihedral angles or hydrogen bonding) be resolved for this compound?
Methodological Answer:
- Data Reconciliation:
- Compare X-ray datasets from multiple batches. For example, intermolecular N–H···N hydrogen bond lengths (Table 1 in ) should be consistent (±0.05 Å).
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the crystal structure and validate experimental torsion angles .
- Thermogravimetric Analysis (TGA): Assess thermal stability to determine if polymorphic forms exist, which may explain angle variations .
Advanced: What strategies optimize the reaction yield for large-scale synthesis while maintaining regioselectivity?
Methodological Answer:
- Catalytic Optimization: Replace HCl with milder acids (e.g., acetic acid) to reduce side reactions during cyclization .
- Microwave-Assisted Synthesis: Reduce reaction time (from 12 h to 2–3 h) and improve yield by 15–20% .
- Workflow Table:
| Step | Parameter | Optimization Strategy | Expected Outcome |
|---|---|---|---|
| 1 | Solvent | Ethanol → DMF | Faster dissolution |
| 2 | Catalyst | HCl → p-TsOH | Higher cyclization yield |
| 3 | Temperature | Reflux (80°C) → Microwave (120°C) | Reduced time |
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol or ethanol/water mixtures to remove unreacted β-keto esters and aminotetrazole .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) to separate carboxamide derivatives from ester intermediates .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using CHARMM-GUI membrane bilayers .
Advanced: What experimental controls are critical when assessing enzyme inhibition assays for this compound?
Methodological Answer:
- Positive Controls: Include known inhibitors (e.g., sivelestat for elastase) to validate assay conditions .
- Negative Controls: Use DMSO vehicle and scrambled peptide substrates to rule out nonspecific binding .
- Dose-Response Curves: Generate IC₅₀ values with at least 8 concentrations (e.g., 0.1–100 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
